3-(1-Piperazinyl-d8)-1,2-benzisothiazole
Description
Discovery and Development of Benzisothiazole Derivatives
The historical development of benzisothiazole derivatives traces back to systematic investigations into heterocyclic compounds with potential pharmaceutical applications, particularly in the field of neurological disorders. Early research in the 1990s established the foundation for benzisothiazole-based drug development, with synthesis and biological evaluation studies demonstrating their potential as antipsychotic agents. These initial investigations revealed that benzisothiazole compounds containing piperazine substituents exhibited particularly promising biological activities, leading to focused research efforts on the 3-(1-piperazinyl)-1,2-benzisothiazole scaffold.
The synthetic methodologies for benzisothiazole derivatives have evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to construct these heterocyclic systems. Historical synthetic routes included reactions of saccharin with organolithium compounds, which provided access to 3-substituted 1,2-benzisothiazole 1,1-dioxides. These early synthetic developments established the fundamental chemistry necessary for subsequent modifications and derivatizations, including the incorporation of deuterium atoms into specific positions of the molecular framework.
The pharmaceutical significance of benzisothiazole derivatives became increasingly apparent through comprehensive patent reviews covering the period from 2015 to 2020, which documented 55 benzothiazole-related patents encompassing a wide range of pharmacological activities. This extensive patent activity demonstrates the continued commercial and scientific interest in benzisothiazole-based compounds, reflecting their versatility as pharmaceutical scaffolds. The development of specific synthetic methodologies for benzisothiazole compounds has enabled researchers to explore systematic structure-activity relationships, leading to the identification of key structural features responsible for biological activity.
Research investigations have revealed that benzisothiazole derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and neurological effects. The systematic exploration of these activities has provided crucial insights into the molecular mechanisms underlying their biological effects, establishing the scientific foundation for the development of more sophisticated analogues, including deuterated variants. The historical progression from simple benzisothiazole structures to complex, functionally diverse derivatives represents a paradigm of rational drug design and development.
Emergence of Deuterated Chemical Analogues
The development of deuterated chemical analogues represents a significant advancement in pharmaceutical chemistry, emerging from fundamental discoveries about isotope effects and their applications in drug development. Deuterium, discovered by Harold Urey in 1931, for which he received the Nobel Prize in 1934, has become an essential tool in pharmaceutical research due to its unique properties compared to hydrogen. The deuterium isotope effect has evolved into an important mechanism for modifying drug properties, particularly metabolic stability and pharmacokinetic characteristics.
Deuterated drugs are small molecule medicinal products in which one or more hydrogen atoms in the drug molecule have been replaced by deuterium, the heavier stable isotope of hydrogen. The fundamental principle underlying deuterated drug development is the kinetic isotope effect, which results in deuterium-containing drugs having significantly lower rates of metabolism and consequently longer half-lives compared to their non-deuterated counterparts. This effect occurs because carbon-deuterium bonds are shorter and have reduced electronic polarizability compared to carbon-hydrogen bonds, leading to altered molecular interactions and metabolic pathways.
The synthetic approaches for preparing deuterated compounds have evolved considerably, with researchers developing specialized methodologies for selective deuterium incorporation. Recent developments in deuteration chemistry have focused on hydrogen isotope exchange reactions, which enable the selective replacement of specific hydrogen atoms with deuterium under controlled conditions. These methodologies have become increasingly sophisticated, allowing for precise control over the position and extent of deuteration within target molecules.
The preparation of deuterated piperazine, a key structural component of the compound under consideration, involves specific synthetic protocols utilizing deuterated methanol as a deuterium source. These synthetic approaches typically employ high-temperature conditions in specialized reaction vessels, with temperatures ranging from 100 to 200 degrees Celsius and reaction times extending from 48 to 96 hours. The resulting deuterated piperazine products achieve high purity levels, typically exceeding 91 percent, demonstrating the effectiveness of these synthetic methodologies.
| Temperature (°C) | Reaction Time (h) | Deuterated Piperazine Purity (%) |
|---|---|---|
| 100 | 96 | 91.76 |
| 150 | 72 | 92.44 |
| 200 | 48 | 92.46 |
The emergence of deuterated chemical analogues has been further facilitated by advances in analytical methodologies that enable precise characterization of deuterium incorporation levels and positions. Gas chromatography and nuclear magnetic resonance spectroscopy have become essential tools for evaluating the success of deuteration reactions and confirming the structural integrity of deuterated products. These analytical capabilities have enabled researchers to develop increasingly refined synthetic protocols for deuterated compound preparation.
Structural Significance of this compound
The structural significance of this compound lies in its unique combination of a benzisothiazole heterocyclic core with a specifically deuterated piperazine substituent, creating a compound with distinctive physicochemical properties and potential applications. The molecular formula C₁₁H₅D₈N₃S with a molecular weight of 227.36 reflects the systematic replacement of eight hydrogen atoms in the piperazine moiety with deuterium atoms. This extensive deuteration significantly alters the compound's properties compared to its non-deuterated analogue, which has the molecular formula C₁₁H₁₃N₃S and a molecular weight of 219.31.
The benzisothiazole core structure consists of a five-membered thiazole ring fused to a benzene ring, creating a planar heterocyclic system with specific electronic properties. The heterocyclic core is readily substituted at the methyne center in the thiazole ring, providing a versatile platform for chemical modification. The thiazole portion of the molecule is electron-withdrawing, which influences the overall electronic distribution within the compound and affects its chemical reactivity and biological interactions.
The piperazine substituent attached to the benzisothiazole core represents a crucial structural element that significantly influences the compound's biological activity and pharmaceutical potential. Research has demonstrated that 3-(1-piperazinyl)-1,2-benzisothiazole serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The compound has shown potential as an antimicrobial agent and is frequently utilized in neuroscience research for studying neurotransmitter systems and understanding mechanisms of action in the brain.
The deuterated nature of the piperazine moiety introduces several important structural modifications that distinguish this compound from its non-deuterated analogue. Carbon-deuterium bonds are shorter than carbon-hydrogen bonds and exhibit reduced electronic polarizability and less hyperconjugative stabilization of adjacent bonds. These changes can potentially result in weaker van der Waals stabilization and produce other alterations in molecular properties that are difficult to predict, including changes in intramolecular volume and transition state volume.
| Property | Non-deuterated Compound | Deuterated Compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃S | C₁₁H₅D₈N₃S |
| Molecular Weight | 219.31 | 227.36 |
| CAS Registry Number | 87691-87-0 | Not specified |
| Physical State | Solid | Solid |
| Storage Requirements | Refrigerated, inert gas | Similar requirements expected |
The structural significance extends to the compound's potential synthetic applications and research utility. The compound is widely utilized in research focused on pharmaceutical development, particularly as an intermediate in the synthesis of neurologically active compounds. Its unique structural features make it valuable for material science applications, where its properties can be incorporated into polymers and coatings to enhance material performance in industrial applications.
Position within Heterocyclic Chemistry Research
The position of this compound within heterocyclic chemistry research represents a significant intersection of multiple research domains, including isotope chemistry, pharmaceutical sciences, and synthetic methodology development. This compound occupies a unique niche within the broader landscape of heterocyclic compounds due to its combination of established pharmaceutical relevance and advanced isotopic modification strategies. The research significance of this compound extends beyond its immediate chemical properties to encompass broader implications for drug discovery methodologies and synthetic chemistry approaches.
Within the context of benzisothiazole research, this deuterated compound represents an advanced iteration of ongoing investigations into structure-activity relationships and pharmaceutical optimization strategies. Current trends in benzothiazole drug discovery, as documented through comprehensive patent reviews, reveal extensive research activity spanning multiple therapeutic areas, including cancer, inflammation, neurodegeneration, viral diseases, bacterial infections, fibrosis, and thrombosis. The development of deuterated analogues represents a sophisticated approach to enhancing the pharmaceutical properties of these established therapeutic scaffolds.
The research applications of this compound encompass several critical areas of heterocyclic chemistry investigation. In pharmaceutical development, the compound serves as a specialized tool for investigating metabolic pathways and pharmacokinetic properties, enabling researchers to develop more effective therapeutic agents with improved stability profiles. The deuterated nature of the compound makes it particularly valuable for mechanistic studies, where the isotope effect can provide insights into reaction pathways and metabolic processes.
The position of this compound within neuroscience research is particularly significant, as it provides researchers with a specialized probe for investigating neurotransmitter systems and understanding mechanisms of action in the brain. The deuterated piperazine moiety offers unique advantages for these investigations, as the altered pharmacokinetic properties can provide extended observation windows for biological studies while maintaining the essential structural features necessary for biological activity.
Recent developments in heterocyclic chemistry have emphasized the importance of sustainable and efficient synthetic methodologies, and the preparation of deuterated compounds like this compound represents an advancement in this direction. The development of selective deuteration strategies requires sophisticated synthetic planning and execution, contributing to the advancement of synthetic methodology more broadly. These methodological advances have implications beyond the immediate target compound, influencing approaches to isotopic labeling and pharmaceutical modification strategies.
The research significance of this compound is further enhanced by its potential applications in agricultural chemistry, where it is explored for use in developing new pesticides and contributing to more effective solutions for crop protection. This diverse range of applications demonstrates the versatility of the benzisothiazole scaffold and the value of deuterated modifications in expanding the utility of established chemical frameworks.
Properties
Molecular Formula |
C₁₁H₅D₈N₃S |
|---|---|
Molecular Weight |
227.36 |
Synonyms |
3-(Piperazin-1-yl-d8)benzoisothiazole; N-(3-Benzisothiazolyl)piperazine-d8; 1-(1,2-Benzisothiazol-3-yl)piperazine-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Substituted 1,2-Benzisothiazole 1,1-Dioxides
These derivatives, such as 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide, differ in the substitution at the 3-position and the presence of a sulfone group. Synthesized via organolithium or Grignard reagents, these compounds often yield tertiary alcohols or disubstituted products. For example, 3-alkyl/aryl derivatives exhibit lower synthetic yields (e.g., 30–50%) compared to the parent compound, which is efficiently produced via alkylation of 3-chloro-1,2-benzisothiazole 1,1-dioxide .
Urea/Thiourea Conjugates
Conjugation of 3-(1-piperazinyl)-1,2-benzisothiazole with glutamic acid or phenyl isocyanates yields derivatives with enhanced bioactivity. Thiourea analogs (e.g., compounds 17–21 and 30–35 ) show superior urease inhibition (IC50: 4.6 ± 0.1 to 14.5 ± 0.4 µM) compared to urea derivatives, attributed to electron-withdrawing groups (e.g., fluoro, methoxy) enhancing binding affinity .
Antimicrobial and Antifungal Derivatives
3-Amino and 3-acylamino derivatives of 1,2-benzisothiazole exhibit selective antifungal activity. For instance, compound 38 (3-acylamino derivative) inhibits Candida albicans at MIC values <10 µg/mL.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The deuterated analog’s molecular weight increases marginally (~8 Da) compared to the parent compound (219.31 g/mol vs.
- For example, deuterated drugs like deutetrabenazine show 2–3-fold longer half-lives than non-deuterated analogs .
Preparation Methods
Reaction Conditions and Optimization
-
Reactants :
-
Solvent : Polar aprotic solvents like isopropanol or t-butanol are preferred to enhance solubility and minimize side reactions.
-
Temperature : Reflux conditions (110–121°C) for 18–24 hours.
-
Yield : 55–80% for non-deuterated analogs; deuterated versions typically exhibit marginally lower yields (50–75%) due to kinetic isotope effects.
Key Data Table: Comparison of Reaction Parameters
Mechanistic Insights
The reaction proceeds via SNAr, where the piperazine-d8 acts as a nucleophile, displacing the chloride at the 3-position of the benzisothiazole ring. Deuterium incorporation occurs at all eight positions of the piperazine ring, achieved by using fully deuterated piperazine. The use of anhydrous conditions is critical to prevent hydrolysis of the benzisothiazole intermediate.
Two-Step Synthesis via Disulfide Intermediate
An alternative method involves the oxidation of 3-(2-cyanophenylthio)-1,2-benzisothiazole followed by piperazine-d8 substitution. This approach minimizes bis-substitution byproducts.
Step 1: Oxidation to Disulfide
Step 2: Piperazine-d8 Substitution
-
Reactants :
-
Conditions :
-
Yield : 33–70% for non-deuterated versions; deuterated analogs require extended reaction times (36–48 hours) for comparable yields.
In Situ Oxidation and Cyclization
This method integrates oxidation and cyclization steps, reducing purification demands.
Procedure Overview
-
Oxidation of Thiol Intermediate :
-
Cyclization :
Purification and Salt Formation
Acidic Workup for Hydrochloride Salt
Solvent Recrystallization
-
Outcome : White crystalline solid with deuterium content verified via NMR (δ 2.5–3.5 ppm for CD2 groups).
Challenges in Deuterated Synthesis
Kinetic Isotope Effects
Cost and Availability
-
Piperazine-d8 : Priced at ~$32.00/5g, significantly costlier than non-deuterated piperazine ($5.00/5g).
Industrial-Scale Adaptations
Pressure-Controlled Reactors
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
